tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a spiro-connected oxindole and pyrrolidine ring system. The presence of the trifluoromethyl group and the tert-butyl ester adds to its unique chemical properties, making it an interesting target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins. This reaction is highly regio- and stereoselective, leading to the formation of the spirocyclic framework . The reaction conditions often involve the use of transition metal catalysts or organocatalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group and tert-butyl ester can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirooxindoles.
Scientific Research Applications
tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive compound .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: These compounds also contain spirooxindole frameworks and exhibit microtubule assembly inhibition.
Pteropodine and Isopteropodine: These spirocyclic compounds dampen the operation of muscarinic serotonin receptors.
Uniqueness
tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the trifluoromethyl group and tert-butyl ester, which enhance its chemical stability and bioactivity. These features distinguish it from other spirooxindoles and contribute to its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C17H19F3N2O3 |
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Molecular Weight |
356.34 g/mol |
IUPAC Name |
tert-butyl 2-oxo-4-(trifluoromethyl)spiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H19F3N2O3/c1-15(2,3)25-14(24)22-8-7-16(9-22)12-10(17(18,19)20)5-4-6-11(12)21-13(16)23/h4-6H,7-9H2,1-3H3,(H,21,23) |
InChI Key |
UGMRKUUFGFXOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3NC2=O)C(F)(F)F |
Origin of Product |
United States |
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